molecular formula C19H22N2O5S B3574731 ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3574731
M. Wt: 390.5 g/mol
InChI Key: DFYYYFZLSSNPTL-CSKARUKUSA-N
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Description

Ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Ethoxy and Methoxyphenyl Groups: The ethoxy and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the ethoxy group can be added using ethyl iodide in the presence of a base, while the methoxyphenyl group can be introduced using a methoxyphenyl halide.

    Coupling Reactions: The final step involves coupling the synthesized thiazole derivative with the appropriate acyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies investigating its biological activity, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the ethoxy group.

    Ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the methoxy group.

    Ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

Uniqueness

The uniqueness of ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and their positions within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-5-25-14-9-7-13(11-15(14)24-4)8-10-16(22)21-19-20-12(3)17(27-19)18(23)26-6-2/h7-11H,5-6H2,1-4H3,(H,20,21,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYYYFZLSSNPTL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC(=C(S2)C(=O)OCC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)OCC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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